molecular formula C9H10O3 B1330702 3-Ethyl-2-hydroxybenzoic acid CAS No. 4295-51-6

3-Ethyl-2-hydroxybenzoic acid

Cat. No.: B1330702
CAS No.: 4295-51-6
M. Wt: 166.17 g/mol
InChI Key: ZTGYRAPTDJTYGC-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of an ethyl group at the third position and a hydroxyl group at the second position on the benzene ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Ethyl-2-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context . Additionally, this compound can bind to certain proteins, altering their conformation and, consequently, their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound can impact cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress response and metabolic regulation . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can become toxic, leading to adverse effects such as cellular damage and impaired metabolic function . These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites . Additionally, this compound can affect the activity of cofactors involved in metabolic reactions, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of the compound within different cellular compartments . For instance, this compound may accumulate in mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes . These localization patterns are essential for understanding the precise mechanisms through which this compound exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-2-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the alkylation of 2-hydroxybenzoic acid (salicylic acid) with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

3-Ethyl-2-hydroxybenzoic acid serves as a precursor for synthesizing more complex organic molecules. Its structural properties allow it to undergo various chemical reactions, including:

  • Oxidation: Hydroxyl groups can be oxidized to form quinones.
  • Reduction: Carboxylic groups can be reduced to alcohols.
  • Substitution Reactions: Electrophilic substitutions such as nitration and halogenation are common .

Biology

Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Properties: Studies suggest that this compound exhibits antimicrobial effects against various pathogens.
  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .

Medicine

The compound is investigated for its therapeutic effects, particularly in:

  • Anti-inflammatory Applications: It irreversibly inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition leads to a reduction in inflammation markers in vivo models .
  • Potential Anticancer Properties: Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis .

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

  • Dyes and Polymers: Its chemical structure allows it to act as a building block for various synthetic dyes and polymer materials.
  • Ultraviolet Absorbers and Antioxidants: It is used in plastics to enhance stability against UV degradation .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
ChemistryPrecursor for organic synthesisUndergoes oxidation and reduction reactions
BiologyAntimicrobial agentInhibits pathogen growth
AntioxidantScavenges free radicals
MedicineAnti-inflammatoryInhibits COX enzymes
AnticancerInduces apoptosis in cancer cells
IndustryDyes and polymers productionActs as a building block
UV absorbersEnhances plastic stability

Case Studies

  • Inflammation Model Studies : Research demonstrated that administration of this compound significantly reduced inflammation markers in animal models, supporting its potential use as an anti-inflammatory agent .
  • Antioxidant Efficacy : A study involving calorimetry and docking simulations showed that hydroxybenzoic acids, including this compound, effectively inhibited acetylcholinesterase, suggesting a role in neuroprotection due to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-hydroxybenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties and industrial applications compared to its analogs .

Biological Activity

3-Ethyl-2-hydroxybenzoic acid, also known as 3-ethyl salicylic acid, is a derivative of salicylic acid and belongs to the class of hydroxybenzoic acids. This compound has attracted attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound based on diverse research findings and case studies.

  • Chemical Formula : C₉H₁₀O₃
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 4295-51-6

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives of hydroxybenzoic acids and tested their antibacterial activity against several bacterial strains. The results indicated that compounds derived from hydroxybenzoic acids, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus27.5
This compoundEscherichia coli25.0

This data suggests that this compound can be a potential candidate for developing new antibacterial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of hydroxybenzoic acids have been widely studied. In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines in macrophage cell lines. This property is crucial for potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

Antioxidant activity is another significant biological property attributed to this compound. Studies have shown that this compound can scavenge free radicals effectively, which is essential in preventing oxidative stress-related cellular damage. The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various hydroxybenzoic acid derivatives found that this compound exhibited a high degree of efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest its utility in pharmaceutical formulations aimed at treating bacterial infections .
  • Inflammation Models : In vivo models have shown that administration of this compound significantly reduces inflammation markers in animal models subjected to induced inflammation, highlighting its potential use in anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

The biological activity of hydroxybenzoic acids, including this compound, is closely related to their structural characteristics. Studies employing principal component analysis (PCA) have identified key structural features that enhance biological activity:

  • Hydroxyl Group Position : The position of hydroxyl groups on the aromatic ring significantly influences the compound's reactivity and interaction with biological targets.
  • Alkyl Chain Length : Variations in the alkyl side chains affect lipophilicity and membrane permeability, which are critical for antimicrobial efficacy.

Properties

IUPAC Name

3-ethyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGYRAPTDJTYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324990
Record name 3-ethyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-51-6
Record name NSC408142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408142
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2-hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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